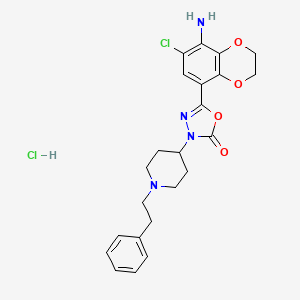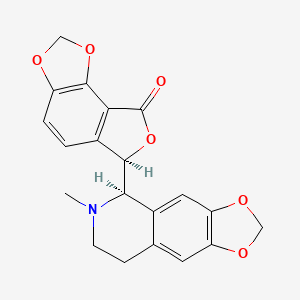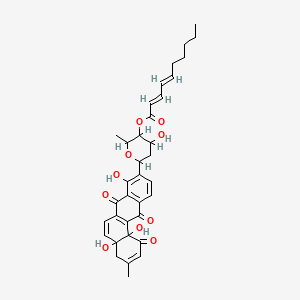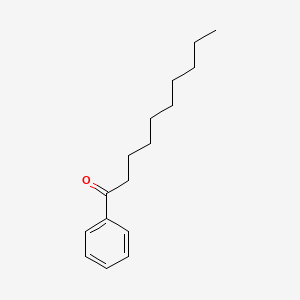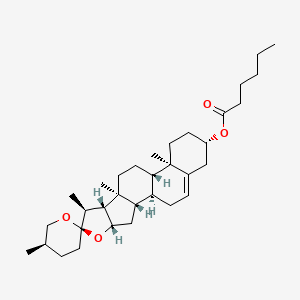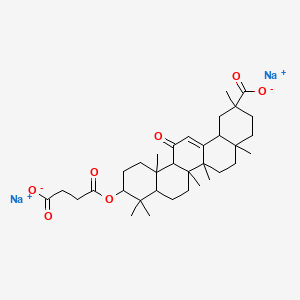
Carbenoxolone sodium
Übersicht
Beschreibung
Carbenoxolone is a derivative of glycyrrhetinic acid, which is found in the root of the licorice plant. It has a steroid-like structure and is primarily used for the treatment of peptic, esophageal, and oral ulceration and inflammation . Carbenoxolone is known for its ability to inhibit the enzyme 11β-hydroxysteroid dehydrogenase, which plays a role in the conversion of inactive cortisone to active cortisol .
In Vivo
In vivo studies of Carbenoxolone sodium have been conducted in animals, including rats, mice, and rabbits. Studies have demonstrated that this compound has anti-inflammatory, anti-ulcerogenic, and anti-fibrotic effects. It has also been shown to have anti-tumorigenic and anti-angiogenic effects.
In Vitro
In vitro studies of Carbenoxolone sodium have been conducted in cell culture systems, including human cell lines, as well as in animal models. Studies have demonstrated that this compound has anti-inflammatory, anti-ulcerogenic, and anti-fibrotic effects. It has also been shown to have anti-tumorigenic and anti-angiogenic effects.
Wirkmechanismus
Carbenoxolone exerts its effects by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase, which is responsible for the conversion of inactive cortisone to active cortisol . This inhibition leads to a decrease in the amount of active glucocorticoid in the brain, which may improve cognitive functions . Additionally, carbenoxolone blocks gap junctions, which are essential for cell-to-cell communication .
Similar Compounds:
Glycyrrhetinic Acid: The parent compound from which carbenoxolone is derived.
11α-Hydroxyprogesterone: Another compound that inhibits 11β-hydroxysteroid dehydrogenase but has different pharmacological properties.
Uniqueness: Carbenoxolone is unique due to its dual action as both an inhibitor of 11β-hydroxysteroid dehydrogenase and a gap junction blocker. This combination of properties makes it a valuable compound for research in various fields, including neurobiology and cancer therapy .
Biologische Aktivität
Carbenoxolone sodium has been shown to have a variety of biological activities, including anti-inflammatory, anti-ulcerogenic, anti-fibrotic, anti-tumorigenic, and anti-angiogenic effects. It has also been shown to have antioxidant, anti-apoptotic, and anti-proliferative activities.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β and IL-6, as well as the production of ROS. It has also been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and cell proliferation. In addition, it has been shown to modulate the expression of genes involved in cell adhesion, cell migration, and cell cycle progression.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Carbenoxolone sodium in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available. In addition, it is easy to synthesize and purify, and it has a relatively low toxicity. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not very stable in aqueous solutions and can be rapidly metabolized by the liver.
Zukünftige Richtungen
Future research on Carbenoxolone sodium should focus on exploring its potential as a therapeutic agent for a variety of conditions, including chronic inflammatory diseases, cancer, and cardiovascular diseases. In addition, further research should focus on elucidating the mechanisms of action of this compound and its metabolites, as well as identifying new potential therapeutic targets. Other potential future research directions include exploring the effects of this compound on other physiological processes, such as metabolism and the immune system, as well as its potential as an adjunct to other treatments. Finally, further research should focus on the development of new and improved formulations of this compound that can be used in clinical trials.
Safety and Hazards
Carbenoxolone Sodium can cause serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . If severe mineralocorticoid-like toxic effects such as sodium and water retention and hypokalaemia appear, this compound should be stopped and the complication treated .
Biochemische Analyse
Biochemical Properties
Carbenoxolone sodium interacts with several enzymes and proteins. It reversibly inhibits the conversion of inactive cortisone to cortisol by blocking 11β-hydroxysteroid dehydrogenase (11β-HSD) . This enzyme also reversibly catalyzes the conversion of 7-ketocholesterol to 7-beta-hydroxycholesterol .
Cellular Effects
This compound has various effects on cells and cellular processes. It has been shown to inhibit the opening and internalization of connexin 43 channels in an in vitro model of oxygen-glucose deprivation/re-oxygenation (OGD/R), following ischemic preconditioning . This leads to significant reductions in the levels of glutamate released by astrocytes following cerebral ischemia .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits 11β-HSD, an enzyme which regenerates cortisol, an active glucocorticoid, from inactive cortisone . It also acts as a blocker of gap junctions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, in neuron-astrocyte co-cultures subjected to ischemic preconditioning prior to OGD/R, the addition of this compound enhanced the protective effects of ischemic preconditioning during the re-oxygenation period following OGD .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a pentylenetetrazole (PTZ) model, this compound in doses of 200 and 300 mg/kg prolonged the onset time of seizure and decreased the duration of seizures .
Metabolic Pathways
It is known to inhibit the activity of 11β-HSD, an enzyme involved in the metabolism of cortisone to cortisol .
Transport and Distribution
It is known to inhibit the opening and internalization of connexin 43 channels, which may affect its distribution within cells .
Subcellular Localization
It is known to inhibit the opening and internalization of connexin 43 channels, which may affect its localization within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carbenoxolone can be synthesized from glycyrrhetinic acid and succinic anhydride. The process involves the reaction of glycyrrhetinic acid with succinic anhydride in the presence of a suitable solvent and catalyst .
Industrial Production Methods: The industrial production of carbenoxolone sodium involves several steps, including the crushing of licorice, reaction in ammonia water, soaking, heating, cooling, filtration, and acidification. The final product is obtained through precipitation, separation, washing, ammonia dissolution, concentration, and drying .
Analyse Chemischer Reaktionen
Types of Reactions: Carbenoxolone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Carbenoxolone can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Carbenoxolone has a wide range of scientific research applications:
Chemistry: It is used as a gap junction blocker in various chemical studies.
Biology: Carbenoxolone is used to study cell-to-cell communication and its effects on cellular processes.
Medicine: It has been investigated for its potential nootropic effects, anti-inflammatory properties, and its role in reducing lung metastases
Eigenschaften
| { "Design of the Synthesis Pathway": "Carbenoxolone sodium can be synthesized through a multi-step process involving the reaction of glycyrrhetinic acid with various reagents to form the final product.", "Starting Materials": [ "Glycyrrhetinic acid", "Sodium hydroxide", "Chloroacetic acid", "Sodium bicarbonate", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Glycyrrhetinic acid is reacted with chloroacetic acid in the presence of sodium bicarbonate to form carboxymethyl glycyrrhetinic acid.", "The carboxymethyl glycyrrhetinic acid is then reacted with sodium hydroxide to form carbenoxolone.", "Finally, carbenoxolone is converted to its sodium salt form by reaction with sodium hydroxide in methanol and ethanol solution." ] } | |
CAS-Nummer |
7421-40-1 |
Molekularformel |
C34H48Na2O7 |
Molekulargewicht |
614.7 g/mol |
IUPAC-Name |
disodium;(4aS,6aS,6bR,12aS)-10-(3-carboxylatopropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C34H50O7.2Na/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6;;/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40);;/q;2*+1/p-2/t21?,23?,24?,27?,30-,31?,32+,33-,34-;;/m1../s1 |
InChI-Schlüssel |
BQENDLAVTKRQMS-VNUKITDMSA-L |
Isomerische SMILES |
C[C@@]12CC[C@@]3(C(=CC(=O)C4[C@]3(CCC5[C@@]4(CCC(C5(C)C)OC(=O)CCC(=O)[O-])C)C)C1CC(CC2)(C)C(=O)[O-])C.[Na+].[Na+] |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)[O-])C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)[O-])C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
7421-40-1 |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
5697-56-3 (Parent) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
18alpha Carbenoxolone 18alpha Glycyrrhetinic Acid 3beta O Hemisuccinate 18alpha-Carbenoxolone 18alpha-Glycyrrhetinic Acid 3beta-O-Hemisuccinate 3-O-hemisuccinate, Glycyrrhetinic Acid 3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic Acid Acid 3-O-hemisuccinate, Glycyrrhetinic Acid 3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic Biogastrone Bioral Carbeneoxolone Carbenoxalone Carbenoxolone Carbenoxolone Disodium Salt Carbenoxolone Sodium Carbosan Duogastrone Glycyrrhetinic Acid 3 O hemisuccinate Glycyrrhetinic Acid 3-O-hemisuccinate Pharmaxolon Sanodin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




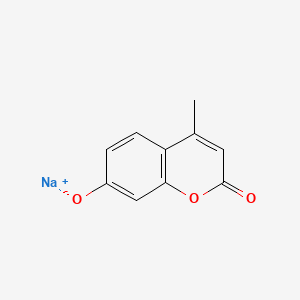

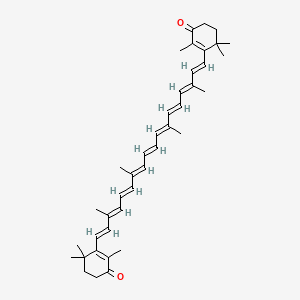
![1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea](/img/structure/B1668270.png)

